

In Vitro Antiviral Spectrum of GSK3532795: A Technical Guide

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Compound of Interest

Compound Name: GSK3532795

Cat. No.: B606274

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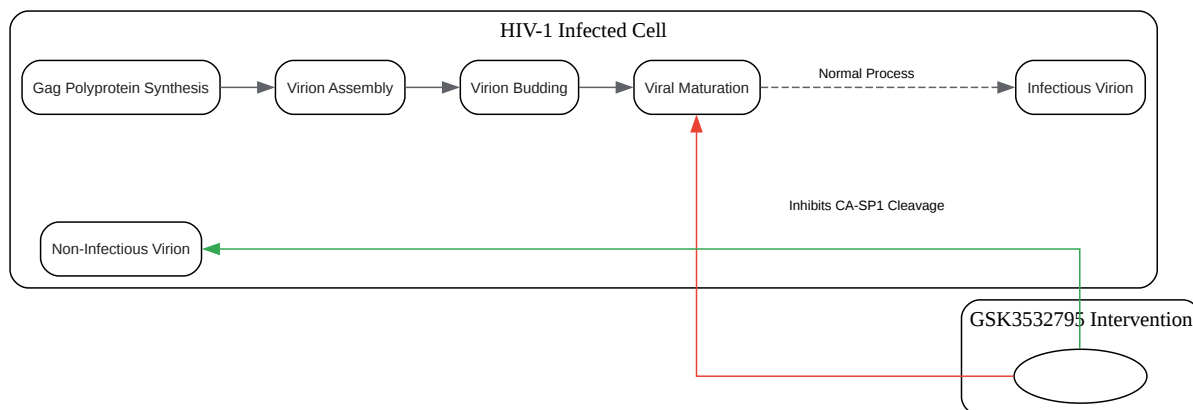
For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation inhibitor. This compound represents a significant advancement in the class of antiretroviral drugs that target the final stages of the viral lifecycle. Unlike many other antiretrovirals, **GSK3532795** does not target viral enzymes like reverse transcriptase or protease. Instead, it inhibits a specific cleavage event in the Gag polyprotein, between the capsid (CA) and spacer peptide 1 (SP1). This inhibition prevents the proper maturation of the viral particle, resulting in the production of immature, non-infectious virions. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of **GSK3532795**, based on available scientific literature. All quantitative data is summarized for clarity, and detailed experimental protocols for key assays are provided.

Core Mechanism of Action

GSK3532795's mechanism of action is centered on the disruption of HIV-1 Gag polyprotein processing. The Gag polyprotein is a crucial structural component of the virus, and its precise cleavage by the viral protease is essential for the formation of a mature, infectious viral core. **GSK3532795** specifically blocks the final cleavage step between the CA and SP1 domains. This leads to the production of virions with a defective core, rendering them incapable of infecting new cells.



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